![molecular formula C20H23ClN2O3 B247923 1-(2-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247923.png)
1-(2-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
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Overview
Description
1-(2-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine, commonly known as MPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
MPP's mechanism of action is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain, including serotonin, dopamine, and glutamate receptors. MPP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the reduction of inflammation. MPP has also been shown to have minimal toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of MPP is its versatility in various research fields, including neurology, oncology, and psychiatry. MPP is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one of the limitations of MPP is its limited solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for MPP research, including further investigation into its mechanism of action, the development of more potent and selective derivatives, and clinical trials to evaluate its therapeutic potential in humans. Additionally, MPP's potential as a research tool for studying various diseases and conditions should be explored further.
Synthesis Methods
MPP is synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 4-methoxyphenylacetic acid, followed by the coupling of the resulting intermediate with piperazine. The final product is obtained through purification and isolation steps.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, MPP has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, MPP has been shown to have anticancer properties and can potentially be used in the treatment of various types of cancer. In psychiatry, MPP has been shown to have anxiolytic and antidepressant effects and can potentially be used in the treatment of anxiety and depression.
properties
Product Name |
1-(2-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine |
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Molecular Formula |
C20H23ClN2O3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-17-6-8-18(9-7-17)26-15-20(24)23-12-10-22(11-13-23)14-16-4-2-3-5-19(16)21/h2-9H,10-15H2,1H3 |
InChI Key |
DAKLRFDDUPWHFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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